N-(2-Methoxyethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine
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Overview
Description
N-(2-Methoxyethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .
Preparation Methods
The synthesis of N-(2-Methoxyethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method starts with the acylation of pyridin-2-amine with an appropriate acyl chloride, followed by cyclization with a sulfur-containing reagent such as phosphorus pentasulfide (P2S5) in an anhydrous solvent like toluene . The resulting thioamide is then oxidized to form the desired thiazolo[5,4-b]pyridine scaffold .
Chemical Reactions Analysis
N-(2-Methoxyethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival pathways . The compound binds to the kinase domain of PI3K, inhibiting its activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
N-(2-Methoxyethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine can be compared with other thiazolo[5,4-b]pyridine derivatives, such as:
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: This compound also exhibits significant biological activities but differs in its substitution pattern and specific applications.
Thiazolo[3,2-a]pyridines: These compounds have a different ring fusion pattern and are known for their antimicrobial and antitumor activities.
This compound stands out due to its unique methoxyethyl substitution, which contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C9H15N3OS |
---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C9H15N3OS/c1-13-6-5-11-9-12-7-3-2-4-10-8(7)14-9/h10H,2-6H2,1H3,(H,11,12) |
InChI Key |
MEQVTGAYRZIIII-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC2=C(S1)NCCC2 |
Origin of Product |
United States |
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